

Flt3-IN-28: A Comparative Analysis of Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of **Flt3-IN-28**, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other kinases. The information is supported by available experimental data to assist researchers in evaluating its potential for targeted cancer therapy, particularly in the context of Acute Myeloid Leukemia (AML).

Flt3-IN-28 (also known as compound 12y) is an orally active FLT3 inhibitor with demonstrated antitumor activity. It has shown selective inhibition of cancer cells that harbor the FLT3 internal tandem duplication (ITD) mutation.[1] Activating mutations in FLT3 are a key driver in approximately 30% of AML cases, making it a critical therapeutic target.[2]

Kinase Inhibition Profile of Flt3-IN-28

The selectivity of a kinase inhibitor is a crucial factor in its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. Kinase profiling of **Flt3-IN-28** against a panel of over 51 kinases has revealed a potent inhibitory activity against FLT3-ITD and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3]

The following table summarizes the available quantitative data on the inhibitory activity of **Flt3-IN-28** in cellular assays.



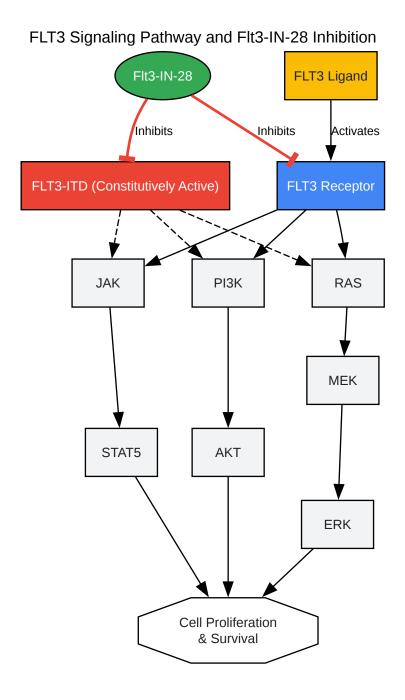
Cell Line	Genotype	IC50 (nM)
BaF3-FLT3-ITD	Murine Pro-B	85
BaF3-TEL-VEGFR2	Murine Pro-B	290
MV4-11	Human AML	130
MOLM-13	Human AML	65
MOLM-14	Human AML	220

Data sourced from MedChemExpress.[1]

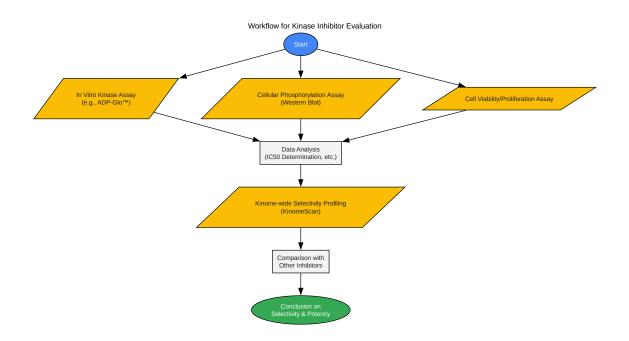
Flt3 Signaling Pathway and Inhibition by Flt3-IN-28

The FLT3 receptor tyrosine kinase plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In FLT3-mutated AML, the receptor is constitutively active, leading to the aberrant activation of downstream signaling pathways such as JAK/STAT, RAS/MEK/ERK, and PI3K/AKT, which drive leukemogenesis. **Flt3-IN-28** exerts its therapeutic effect by inhibiting the kinase activity of FLT3, thereby blocking these downstream signals. **Flt3-IN-28** has been shown to downregulate the phosphorylation levels of FLT3 and STAT5 in MOLM-13 cells.[1]









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